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molecular formula C16H31NO2 B8508029 1-Cyclohexyloxy-4-methoxy-2,2,6,6-tetramethylpiperidine CAS No. 828933-21-7

1-Cyclohexyloxy-4-methoxy-2,2,6,6-tetramethylpiperidine

Cat. No. B8508029
M. Wt: 269.42 g/mol
InChI Key: VBLALELEUJNFPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07390904B2

Procedure details

A solution of 0.246 g (0.885 mmol) of ferrous sulfate heptahydrate and 0.246 g (2.6 mmol) of methanesulfonic acid in 2 ml of water is added to a mixture of 4.85 g (26.0 mmol) of 1-oxyl-4-methoxy-2,2,6,6-tetramethylpiperidine, 35 ml of acetonitrile, and 22 ml of cyclohexane. The reaction mixture is heated to 52° C. A solution of 5.68 g (83 mmol) of 50% aqueous hydrogen peroxide is added dropwise to the reaction mixture over 2.5 hours while the reaction temperature is brought to and maintained at reflux (62° C). After the peroxide is added, the reaction mixture is stirred at reflux for 1.75 hours, and then allowed to cool slowly to 33° C. Peroxide is decomposed by the addition of aqueous sodium sulfite solution. The reaction mixture is diluted with ethyl acetate, and the organic layer is washed with water and then concentrated. Purification by flash chromatography with 20:1 heptane-ethyl acetate affords 4.11 g (59% yield) of the title compound, a colorless liquid. Structure is verified by NMR analysis.
[Compound]
Name
ferrous sulfate heptahydrate
Quantity
0.246 g
Type
reactant
Reaction Step One
Quantity
0.246 g
Type
reactant
Reaction Step One
Quantity
4.85 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
22 mL
Type
solvent
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
5.68 g
Type
reactant
Reaction Step Two
[Compound]
Name
peroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Peroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
59%

Identifiers

REACTION_CXSMILES
CS(O)(=O)=O.[OH:6][N:7]1[C:12]([CH3:14])([CH3:13])[CH2:11][CH:10]([O:15][CH3:16])[CH2:9][C:8]1([CH3:18])[CH3:17].OO.S([O-])([O-])=O.[Na+].[Na+].C(O[CH2:31][CH3:32])(=O)C>O.C1CCCCC1.C(#N)C>[CH:32]1([O:6][N:7]2[C:12]([CH3:13])([CH3:14])[CH2:11][CH:10]([O:15][CH3:16])[CH2:9][C:8]2([CH3:18])[CH3:17])[CH2:31][CH2:10][CH2:9][CH2:8][CH2:17]1 |f:3.4.5|

Inputs

Step One
Name
ferrous sulfate heptahydrate
Quantity
0.246 g
Type
reactant
Smiles
Name
Quantity
0.246 g
Type
reactant
Smiles
CS(=O)(=O)O
Name
Quantity
4.85 g
Type
reactant
Smiles
ON1C(CC(CC1(C)C)OC)(C)C
Name
Quantity
2 mL
Type
solvent
Smiles
O
Name
Quantity
22 mL
Type
solvent
Smiles
C1CCCCC1
Name
Quantity
35 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
5.68 g
Type
reactant
Smiles
OO
Step Three
Name
peroxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Peroxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
52 °C
Stirring
Type
CUSTOM
Details
the reaction mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained
TEMPERATURE
Type
TEMPERATURE
Details
at reflux (62° C)
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1.75 hours
Duration
1.75 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool slowly to 33° C
WASH
Type
WASH
Details
the organic layer is washed with water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography with 20:1 heptane-ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)ON1C(CC(CC1(C)C)OC)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.11 g
YIELD: PERCENTYIELD 59%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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